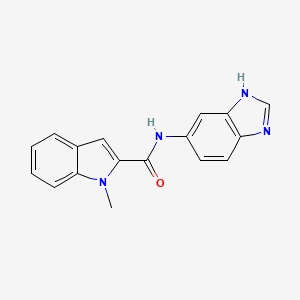
4-Chloro-N-hydroxybenzimidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-hydroxybenzimidoyl cyanide is an organic compound with the molecular formula C8H5ClN2O. It contains a total of 17 atoms, including 5 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom . This compound is known for its unique structure, which includes a nitrile group (–CN) and a hydroxyl group (–OH) attached to a benzimidoyl moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Métodos De Preparación
The synthesis of 4-Chloro-N-hydroxybenzimidoyl cyanide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Chloro-N-hydroxybenzimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
4-Chloro-N-hydroxybenzimidoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-hydroxybenzimidoyl cyanide involves its reactivity with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
4-Chloro-N-hydroxybenzimidoyl cyanide can be compared with other similar compounds, such as:
4-Chloro-N-hydroxybenzimidoyl chloride: This compound has a similar structure but contains a chloride group instead of a cyanide group.
4-Chloro-N-hydroxybenzimidoyl bromide: Similar to the chloride derivative but with a bromide group.
4-Chloro-N-hydroxybenzimidoyl fluoride:
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
(2E)-2-(4-chlorophenyl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H/b11-8- |
Clave InChI |
WZZDYEHGFZLNNB-FLIBITNWSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/C#N)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=NO)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



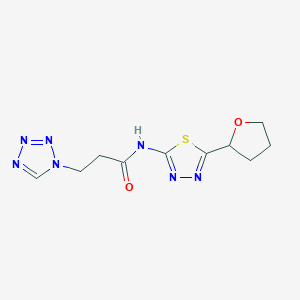
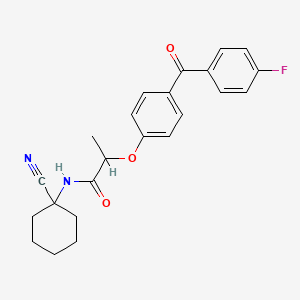
![6-[(4-Chlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360371.png)


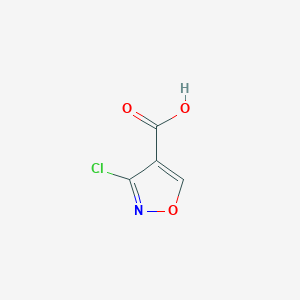
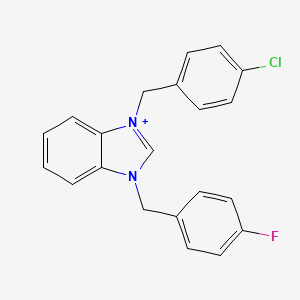
![7-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B13360391.png)
![6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360398.png)
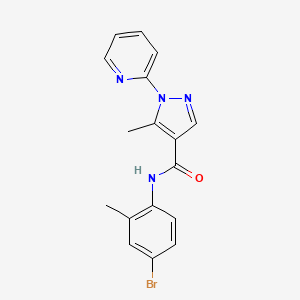
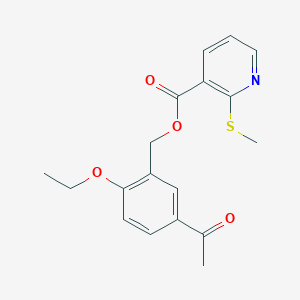
![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
